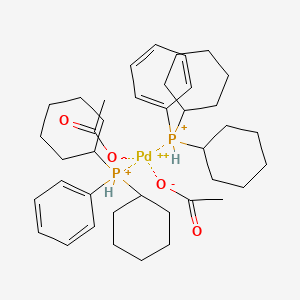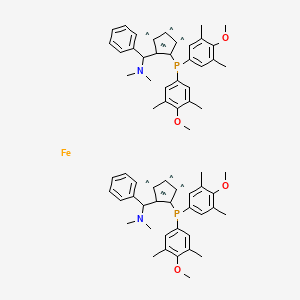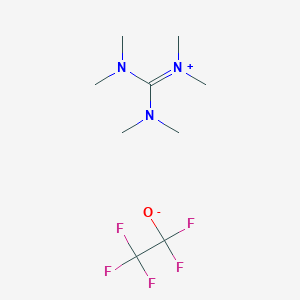
Hexamethylguanidinium pentafluoroethanolate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Hexamethylguanidinium pentafluoroethanolate has been utilized in synthesizing hexaalkylguanidinium perfluoroalkoxides, which are precursors for stable compounds. The process involves treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes in aprotic media. This method enables the introduction of the lipophilic and electronegative C2F5O group to primary and secondary alkyl triflates, leading to the production of fluorinated ethers. The molecular structures of these compounds have been extensively studied, revealing significant details about their composition and bonding (Kolomeitsev et al., 2002).
Crystal Structure Analysis
The crystal structure of hexamethylguanidinium hexafluorosilicate hexahydrate was determined after isolation from aqueous [C(NMe2)3]F. This research contributed to understanding the geometry of the free hexamethylguanidinium cation and its observed propeller-shaped arrangement, which is not caused by solid state effects but is its true minimum energy structure (Zhang et al., 1999).
Applications in Kinetic Hydrate Inhibition
Hexaalkylguanidinium salts, including hexamethylguanidinium derivatives, have shown promise in inhibiting the growth of tetrahydrofuran (THF) hydrate crystals. These compounds are synthesized either from urea or via alkylation reactions. Their efficacy in kinetic hydrate inhibition, particularly in synergy with kinetic hydrate inhibitor polymers like poly(N-vinylcaprolactam), presents significant potential in various industrial applications (Kelland et al., 2013).
Fuel Cell Applications
Research on perfluorosulfonic acids, like Nafion, has led to the development of pentamethylguanidinium functionalized, perfluorinated hydroxide conducting ionomers for alkaline membrane fuel cells. These ionomers show improved alkaline stability and enhanced charge delocalization due to resonance structures, which is pivotal for fuel cell technology (Kim et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Hexamethylguanidinium pentafluoroethanolate and similar compounds are increasingly promising for application in devices such as lithium or sodium metal batteries as they can support high ionic conductivity, with good electrochemical and thermal stability . The findings introduce a range of new materials to the solid-state electrolyte arena, while the insights into the physico-chemical relationships in these materials will be of importance for the future development and understanding of other ionic electrolytes .
Wirkmechanismus
Target of Action
Hexamethylguanidinium pentafluoroethanolate is a type of organic ionic plastic crystal (OIPC) that has been synthesized for use in electrochemical energy storage technologies . The primary target of this compound is the electrochemical system within devices such as lithium or sodium metal batteries .
Mode of Action
The hexamethylguanidinium cation ([HMG]) in the compound interacts with different anions to form new OIPCs . These interactions influence the thermal, structural, and transport properties of the materials . The HMG cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .
Biochemical Pathways
The compound’s influence on the structural, physical, and thermal properties of materials suggests it may impact the electrochemical pathways within energy storage devices .
Result of Action
The result of this compound’s action is the formation of new OIPCs with high ionic conductivity, good electrochemical stability, and soft mechanical properties . These properties make the compound particularly promising for use as an electrolyte in energy storage devices .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other ions . These factors can affect the compound’s thermal, structural, and transport properties, thereby influencing its efficacy and stability .
Eigenschaften
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;1,1,2,2,2-pentafluoroethanolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.C2F5O/c1-8(2)7(9(3)4)10(5)6;3-1(4,5)2(6,7)8/h1-6H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRGEFCWEXQCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C(C(F)(F)F)([O-])(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



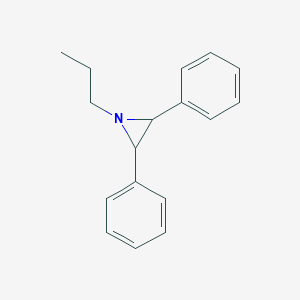
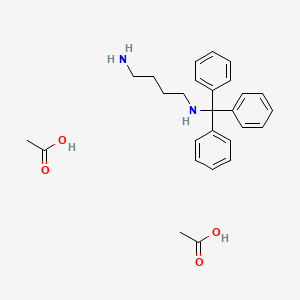


![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)
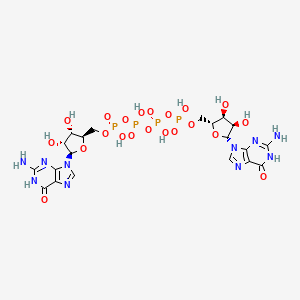
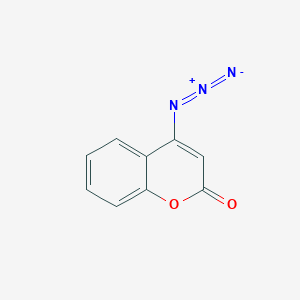


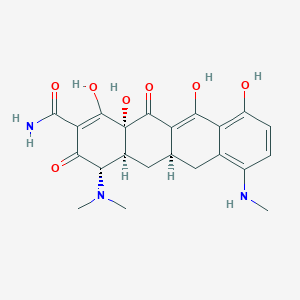
![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)
